2-(Pyrazin-2-yl)propan-1-amine
Description
2-(Pyrazin-2-yl)propan-1-amine is a primary amine featuring a pyrazine ring attached to the second carbon of a propane chain. Pyrazine derivatives are widely studied in medicinal chemistry due to their role as bioisosteres for aromatic rings and their ability to engage in hydrogen bonding and π-π interactions. For instance, pyrazine-based amines are often explored as ligands for histamine receptors or as intermediates in drug synthesis .
Properties
IUPAC Name |
2-pyrazin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(4-8)7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCGQOBISAGMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(Pyrazin-2-yl)propan-1-amine has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Pyrazin-2-yl)propan-1-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Positional Isomers
Positional isomers of 2-(Pyrazin-2-yl)propan-1-amine, such as 1-(Pyrazin-2-yl)propan-1-amine and 1-(Pyrazin-2-yl)propan-2-amine , demonstrate how amine group placement influences physicochemical and biological properties:
Key Findings :
- Solubility : The terminal amine in 1-(Pyrazin-2-yl)propan-1-amine may enhance solubility in polar solvents compared to the branched isomer.
- Bioactivity : Propan-2-amine derivatives (e.g., 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine) are often used in ligand design for histamine H3 receptors, suggesting that steric effects influence target selectivity .
Piperazine and Heterocyclic Derivatives
Compounds with piperazine or hybrid heterocycles highlight the impact of ring systems on pharmacological profiles:
Key Findings :
- Lipophilicity : Piperazine derivatives with aromatic substituents (e.g., 3-chlorophenyl) exhibit increased logP values, enhancing blood-brain barrier penetration .
- Receptor Affinity : Hybrid structures (e.g., pyridine-piperazine) show broader receptor interaction profiles compared to pyrazine-only analogs .
Pyrazine-Thiazole Hybrids
Thiazole-containing pyrazine derivatives illustrate the role of heterocyclic fusion in drug design:
| Compound | Molecular Formula | Molecular Weight | CAS Number | Purity | Application | Reference |
|---|---|---|---|---|---|---|
| 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine | C₉H₁₀N₄S | 206.27 | 1060817-06-2 | 95% | Anticancer/antiviral lead compound |
Key Findings :
Research Implications and Data Gaps
Data Limitations :
- No direct melting/boiling points or solubility data for this compound.
- Limited in vivo studies on pyrazine-amine derivatives in the evidence.
Biological Activity
2-(Pyrazin-2-yl)propan-1-amine, also known as 1-(Pyrazin-2-yl)propan-1-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the pyrazine ring contributes unique chemical properties that facilitate interactions with various biological targets, making it a candidate for drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . It features a propanamine backbone with a pyrazine substituent, which enhances its reactivity and biological potential. The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups to modify its properties further.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₇H₁₀N₂ | Contains a pyrazine ring, potential for drug development |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. It is believed to inhibit specific enzymes involved in microbial growth, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Recent research has highlighted the compound's potential in cancer therapy. For instance, derivatives of pyrazine compounds have shown effectiveness in inducing apoptosis in leukemia cells. A related study demonstrated that a pyrazine derivative inhibited cell viability and induced apoptosis in K562 leukemia cells, suggesting that this compound may have similar effects . The mechanism involves cell cycle arrest and modulation of apoptosis-related gene expression.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. Binding to these targets can modulate their activity, leading to various biological effects. For instance, the compound may inhibit enzymes involved in disease pathways, contributing to its therapeutic effects.
Study on Anticancer Effects
A study investigating the effects of a related pyrazine compound on K562 cells revealed that treatment with concentrations ranging from 20 to 120 μM for 24 to 72 hours led to significant reductions in cell viability (IC50 = 25 μM). Morphological assessments indicated apoptosis induction through DNA fragmentation and changes in gene expression related to apoptosis regulation (Bcl2, Bax, Survivin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
